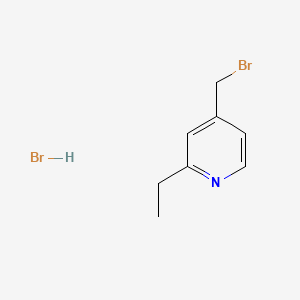
4-(Bromomethyl)-2-ethylpyridinehydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-2-ethylpyridinehydrobromide is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromomethyl group attached to the fourth position of the pyridine ring and an ethyl group at the second position. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-ethylpyridinehydrobromide typically involves the bromination of 2-ethylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:
- Dissolve 2-ethylpyridine in a suitable solvent such as dichloromethane.
- Add N-bromosuccinimide and a catalytic amount of AIBN.
- Reflux the reaction mixture until the bromination is complete.
- Isolate the product by filtration and purify it by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method involves the continuous mixing of 2-ethylpyridine and N-bromosuccinimide in a solvent, followed by the reaction in a constant-temperature water bath reactor under illumination . This approach allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
4-(Bromomethyl)-2-ethylpyridinehydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used in anhydrous ether solvents.
Major Products Formed
Nucleophilic Substitution: Products such as 4-(azidomethyl)-2-ethylpyridine, 4-(thiocyanatomethyl)-2-ethylpyridine, and 4-(methoxymethyl)-2-ethylpyridine.
Oxidation: 4-(Bromomethyl)-2-ethylpyridine N-oxide.
Reduction: 4-Methyl-2-ethylpyridine.
科学研究应用
4-(Bromomethyl)-2-ethylpyridinehydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the preparation of ligands for coordination chemistry.
Biology: Utilized in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4-(Bromomethyl)-2-ethylpyridinehydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity makes it a valuable intermediate in organic synthesis, enabling the formation of a wide variety of compounds.
相似化合物的比较
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of a pyridine ring.
4-(Bromomethyl)benzene: Lacks the ethyl group and the nitrogen atom in the ring.
4-(Bromomethyl)-2-methylpyridine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-(Bromomethyl)-2-ethylpyridinehydrobromide is unique due to the presence of both a bromomethyl group and an ethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate for the synthesis of various compounds.
属性
分子式 |
C8H11Br2N |
|---|---|
分子量 |
280.99 g/mol |
IUPAC 名称 |
4-(bromomethyl)-2-ethylpyridine;hydrobromide |
InChI |
InChI=1S/C8H10BrN.BrH/c1-2-8-5-7(6-9)3-4-10-8;/h3-5H,2,6H2,1H3;1H |
InChI 键 |
ZRYAMKGRSRFSBJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC=CC(=C1)CBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B13560276.png)
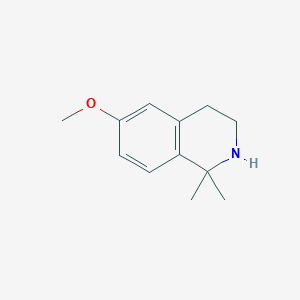

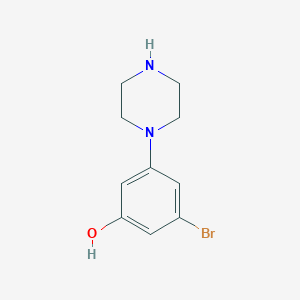
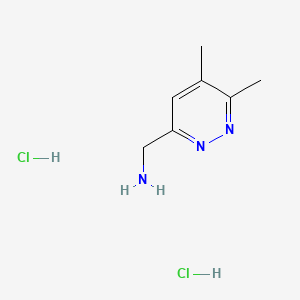
![7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B13560300.png)
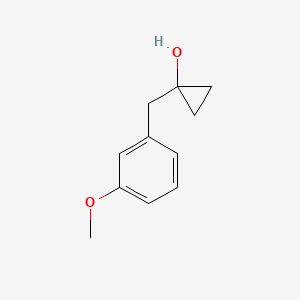
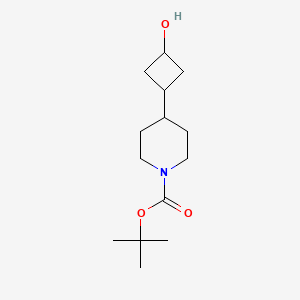
![1-Fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13560306.png)
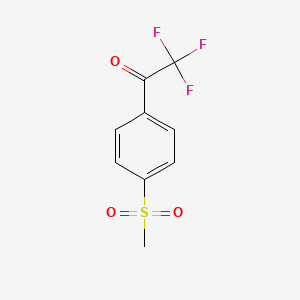
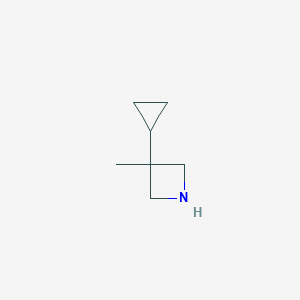
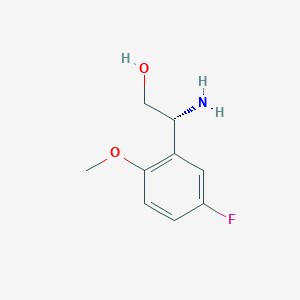
![3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid](/img/structure/B13560329.png)
